molecular formula C17H28N4O4S B2516198 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea CAS No. 2034459-05-5

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea

Cat. No.: B2516198
CAS No.: 2034459-05-5
M. Wt: 384.5
InChI Key: FQCMKPROMKQWTB-UHFFFAOYSA-N
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Description

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a dimethylsulfamoyl group and a phenoxyethyl urea moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the piperidine ring using dimethylsulfamoyl chloride under basic conditions.

    Attachment of the Phenoxyethyl Urea Moiety: The final step involves the reaction of the intermediate with 2-phenoxyethyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    3-{[1-(methylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea: Similar structure with a methylsulfamoyl group instead of dimethylsulfamoyl.

    3-{[1-(ethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea: Similar structure with an ethylsulfamoyl group.

Uniqueness

The presence of the dimethylsulfamoyl group in 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(2-phenoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4S/c1-20(2)26(23,24)21-11-8-15(9-12-21)14-19-17(22)18-10-13-25-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCMKPROMKQWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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